molecular formula C11H11N3O4 B2795775 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034269-30-0

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2795775
CAS No.: 2034269-30-0
M. Wt: 249.226
InChI Key: FUGSOBJWEHFFFY-UHFFFAOYSA-N
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Description

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of furan, azetidine, and imidazolidine moieties. This compound is of significant interest in the fields of medicinal and organic chemistry due to its potential therapeutic applications and diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of furan-3-carboxylic acid with azetidin-3-amine, followed by cyclization with imidazolidine-2,4-dione under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions

Major Products

The major products formed from these reactions include various substituted furan, azetidine, and imidazolidine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Furan-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
  • 3-(1-(Furan-3-carbonyl)azetidin-3-yl)pyrazolidine-2,4-dione

Uniqueness

Compared to similar compounds, 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione exhibits unique chemical stability and reactivity due to the presence of the imidazolidine ring. This makes it particularly valuable in medicinal chemistry for the development of new drugs with enhanced efficacy and reduced side effects .

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c15-9-3-12-11(17)14(9)8-4-13(5-8)10(16)7-1-2-18-6-7/h1-2,6,8H,3-5H2,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGSOBJWEHFFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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